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2,3,3-trifluorobutanoic acid

Cat. No.: B6274752
CAS No.: 2092620-93-2
M. Wt: 142.08 g/mol
InChI Key: LTUWFDJKAFHTPR-UHFFFAOYSA-N
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Description

Contextual Significance of Highly Fluorinated Carboxylic Acids in Contemporary Chemical Science

Highly fluorinated carboxylic acids are organic acids where one or more hydrogen atoms have been replaced by fluorine. This substitution imparts unique physicochemical properties that are highly sought after in various scientific and industrial applications. The high electronegativity of fluorine, the second smallest atom after hydrogen, and the strength of the carbon-fluorine (C-F) bond are central to these effects. acs.org

The introduction of fluorine atoms into a carboxylic acid molecule significantly increases its acidity (lowers its pKa value) through a powerful negative inductive effect (-I effect). researchgate.net This effect is dependent on the number of fluorine atoms and their proximity to the carboxylic acid group. chemrxiv.org For instance, computational studies show a dramatic difference in pKa values when the fluorine is on the α-carbon versus a more distant carbon in the alkyl chain. chemrxiv.org This tunable acidity is a critical feature for applications in catalysis and as bioisosteres in medicinal chemistry. nih.govjst.go.jp

Fluorination also alters other key molecular properties such as lipophilicity, metabolic stability, and conformation. researchgate.netnih.gov The C-F bond is stronger than a carbon-hydrogen (C-H) bond, which can enhance the thermal and metabolic stability of a molecule, a desirable trait in drug design. acs.org Fluorinated segments can also create unique intermolecular interactions and influence the binding affinity of a molecule to biological targets. Consequently, fluorinated carboxylic acids and their derivatives are often investigated as building blocks for creating advanced materials, agrochemicals, and pharmaceuticals with specifically tailored characteristics. nih.gov

Research Trajectories and Scope for 2,3,3-Trifluorobutanoic Acid

While extensive research exists for many fluorinated carboxylic acids, dedicated studies on this compound (CAS No. 2092620-93-2) are not as prevalent in publicly accessible literature. chemsrc.com However, based on the established principles of fluorine chemistry and research on its isomers and related compounds, several key research trajectories can be identified for this molecule.

Synthesis and Stereochemistry: A primary research focus would be the development of efficient and stereoselective synthetic routes. Since the fluorine atom at the C-2 position creates a chiral center, methods for asymmetric synthesis to obtain specific enantiomers ((R)-2,3,3-trifluorobutanoic acid and (S)-2,3,3-trifluorobutanoic acid) would be of significant interest. Research on related fluorinated amino acids, such as 2-amino-4,4,4-trifluorobutanoic acid, has demonstrated the importance of controlling stereochemistry for biological applications. mdpi.comresearchgate.net

Physicochemical Profiling: A crucial research trajectory involves the detailed experimental and computational characterization of its properties. This includes determining its acidity (pKa), lipophilicity (logP/logD), and conformational preferences. Such data is essential for understanding how the specific 2,3,3-trifluoro substitution pattern compares to other isomers, such as 2,2,3-trifluorobutanoic acid or 4,4,4-trifluorobutanoic acid, and for predicting its behavior in chemical and biological systems. nih.govsigmaaldrich.com Structure-property relationship studies are fundamental to the rational design of new molecules. nih.gov

Applications as a Building Block: Given the properties of related compounds, this compound is a candidate for use as a specialized building block. Its potential applications would likely be explored in:

Medicinal Chemistry: As a fragment or bioisostere for a carboxylic acid group in drug candidates, potentially modifying the molecule's acidity, stability, and pharmacokinetic profile. researchgate.netnih.gov

Materials Science: For incorporation into polymers or other advanced materials where its unique fluorination pattern could confer specific thermal or surface properties.

Like other carboxylic acids, it is expected to undergo typical reactions such as esterification and amidation, allowing for its derivatization into a variety of functional intermediates for further chemical synthesis.

Data Tables

Table 1: Physicochemical Properties of Representative Fluorinated Butanoic Acids

This table presents data for structurally related compounds to provide context for the potential properties of this compound, for which specific experimental data is not widely published.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
4,4,4-Trifluorobutanoic acid406-93-9C₄H₅F₃O₂142.08mp: 25-31 °C sigmaaldrich.com
Heptafluorobutanoic acid375-22-4C₄HF₇O₂214.04A perfluorinated acid nist.gov
2,2,3-Trifluorobutanoic acid1314967-76-4C₄H₅F₃O₂142.08Isomer of the title compound nih.gov
3,3,4-Trifluorobutanoic acid2229420-98-6C₄H₅F₃O₂142.08Isomer of the title compound nih.gov

Table 2: General Physicochemical Effects of Fluorination on Carboxylic Acids

This table summarizes the general trends observed when fluorine is introduced into carboxylic acid molecules, based on contemporary chemical research.

PropertyEffect of FluorinationScientific Rationale
Acidity (pKa) Increases (pKa decreases)The strong electron-withdrawing inductive effect of fluorine stabilizes the carboxylate anion. researchgate.net
Bond Strength C-F bond is significantly stronger than a C-H bond.High bond dissociation energy contributes to increased thermal and metabolic stability. acs.org
Lipophilicity Effect is complex and non-linear. researchgate.netCan increase or decrease depending on the overall molecular structure and degree of fluorination.
Conformation Can alter molecular shape and preferred conformations.Due to steric and electronic effects (e.g., dipole moments) introduced by fluorine atoms. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2092620-93-2

Molecular Formula

C4H5F3O2

Molecular Weight

142.08 g/mol

IUPAC Name

2,3,3-trifluorobutanoic acid

InChI

InChI=1S/C4H5F3O2/c1-4(6,7)2(5)3(8)9/h2H,1H3,(H,8,9)

InChI Key

LTUWFDJKAFHTPR-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)F)(F)F

Purity

95

Origin of Product

United States

Synthetic Strategies and Methodologies

Direct Synthesis Approaches to 2,3,3-Trifluorobutanoic Acid

Direct approaches to this compound likely involve the fluorination of a suitable butanoic acid precursor. The choice of fluorinating agent and reaction conditions is crucial to control the position and number of fluorine atoms introduced.

The direct fluorination of a butanoic acid derivative to yield the 2,3,3-trifluoro product is a formidable challenge due to the high reactivity of many fluorinating agents and the potential for multiple side reactions. A plausible strategy could involve the electrophilic fluorination of a precursor with unsaturation, such as crotonic acid or its esters. sigmaaldrich.com

Electrophilic fluorinating reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for the fluorination of electron-rich substrates. nih.govacs.orgwikipedia.org The reaction of an enolate or enol ether derived from a butanoic acid derivative with such a reagent could potentially introduce a fluorine atom at the α-position (C2). Subsequent fluorination at the β-position (C3) is more complex. One speculative approach could involve the formation of a double bond at the C2-C3 or C3-C4 position, followed by a di- or trifluorination reaction. For instance, the reaction of ethyl crotonate (ethyl but-2-enoate) with an electrophilic fluorine source might lead to the addition of fluorine across the double bond. sigmaaldrich.com Achieving the desired 2,3,3-trifluoro substitution pattern would likely require a multi-step sequence with careful control of regioselectivity.

Another possibility is the use of harsher fluorination methods, such as electrochemical fluorination (Simons process), which can lead to extensive fluorination of organic molecules, though selectivity can be a major issue. nih.gov

Table 1: Potential Fluorination Strategies for Butanoic Acid Derivatives

PrecursorFluorinating AgentPotential OutcomeSelectivity Considerations
Ethyl crotonateElectrophilic Fluorinating Agent (e.g., Selectfluor)Addition of fluorine across the double bondRegioselectivity of addition needs to be controlled to achieve the 2,3,3-trifluoro pattern.
Butyryl chlorideDeoxofluorinating Agent (e.g., DAST)Conversion of carbonyl to CF2This would lead to a gem-difluoro group at C1, not the desired pattern.
3-Oxobutanoic acid derivativeElectrophilic Fluorinating Agentα-Fluorination to the carbonylWould require further steps to introduce fluorine at C3.

This table presents hypothetical strategies as direct synthesis of this compound is not well-documented in readily available literature.

Rearrangement reactions of fluorinated precursors offer an alternative route to complex fluorinated molecules. For instance, the rearrangement of a fluorinated epoxide could potentially lead to a carbonyl compound with a rearranged carbon skeleton. While no specific examples detailing a rearrangement to form this compound have been identified, one can envision a hypothetical pathway. For example, a suitably substituted fluorinated alcohol could undergo a pinacol-type rearrangement. A precursor such as a 1,2-diol with fluorine atoms at the C3 position could, under acidic conditions, rearrange to a ketone, which could then be oxidized to the carboxylic acid. However, controlling the migration and achieving the desired trifluorination pattern would be a significant synthetic hurdle. researchgate.net

Stereoselective Synthesis of Chiral Fluorinated Butanoic Acid Derivatives

The synthesis of chiral fluorinated carboxylic acids is of great interest due to their potential applications in drug discovery. Asymmetric methodologies often employ chiral auxiliaries to control the stereochemical outcome of reactions.

A powerful strategy for the asymmetric synthesis of α-substituted carboxylic acids involves the alkylation of enolates derived from chiral auxiliaries. Evans' oxazolidinone auxiliaries are a prominent example, enabling highly diastereoselective alkylations. nih.gov While not directly demonstrated for this compound, this methodology could be adapted for the synthesis of chiral precursors. For instance, an Evans auxiliary-derived enolate could be reacted with an electrophile containing fluorine atoms at the β-position.

A well-established method for the asymmetric synthesis of α-amino acids involves the alkylation of chiral Nickel(II) complexes of glycine (B1666218) Schiff bases. nih.gov These complexes act as chiral glycine enolate equivalents, and their reaction with various electrophiles proceeds with high diastereoselectivity. Although this method is primarily used for amino acid synthesis, the underlying principles of using a metal complex to control stereochemistry could potentially be adapted for the synthesis of other chiral carboxylic acids. The key would be to design a suitable chiral ligand and metal complex that can facilitate the asymmetric alkylation of a butanoic acid derivative.

Table 2: Key Features of Asymmetric Alkylation using Ni(II) Complexes of Glycine Schiff Bases

FeatureDescription
Chiral AuxiliaryTypically derived from a chiral amino alcohol, which forms a Schiff base with glycine.
Metal CenterNickel(II) templates the complex into a rigid conformation, enabling facial discrimination of the enolate.
ElectrophileA wide range of alkyl halides and other electrophiles can be used.
StereocontrolHigh diastereoselectivity is typically achieved, leading to enantiomerically enriched α-amino acids after removal of the auxiliary and the metal.

This methodology is primarily for α-amino acids but illustrates a powerful concept for asymmetric synthesis.

The transition from laboratory-scale synthesis to large-scale production of fluorinated compounds presents significant challenges. uspto.govacs.org For electrophilic fluorination reactions, process optimization would focus on factors such as the choice of a safe and cost-effective fluorinating agent, solvent selection to manage reaction exotherms and product solubility, and efficient purification methods. nih.gov For asymmetric alkylations utilizing chiral auxiliaries, key considerations for large-scale synthesis include the cost and recovery of the chiral auxiliary, the efficiency of the alkylation and auxiliary removal steps, and the minimization of waste streams. uspto.govacs.org The development of catalytic asymmetric methods is a major goal in process chemistry to reduce the amount of chiral material required.

Diastereoselective Transformation Sequences

Specific diastereoselective transformation sequences leading to the synthesis of this compound have not been reported in the reviewed scientific literature. General methods for the diastereoselective synthesis of fluorinated compounds exist, but their application to this specific molecule has not been documented.

Chemoenzymatic Resolution Approaches

No studies on the chemoenzymatic resolution of this compound have been found. This includes both kinetic resolution and dynamic kinetic resolution approaches which are common for other chiral carboxylic acids.

Utilization of this compound as a Key Synthetic Building Block

The utility of this compound as a building block in organic synthesis is not documented in the available literature. The following sections reflect this absence of information.

Incorporation into Esters and Amides

There are no published methods detailing the incorporation of this compound into esters or amides. Standard esterification and amidation protocols could theoretically be applied, but no specific examples or studies involving this acid are available.

Precursor in Heterocyclic Scaffold Synthesis

The use of this compound as a precursor for the synthesis of heterocyclic scaffolds is not described in the scientific literature. The reactivity of this compound in cyclization or condensation reactions to form heterocyclic systems has not been explored.

Sustainable and Scalable Synthetic Development

There is no information available regarding the sustainable and scalable synthetic development of this compound. Research into green chemistry approaches or process development for the large-scale production of this compound has not been published.

Based on the conducted research, there is currently no publicly available scientific literature detailing the continuous-flow synthesis specifically for the chemical compound “this compound”.

Therefore, the section on "," specifically subsection 2.4.1. "Continuous-Flow Synthesis Adaptations and Efficiency," cannot be completed with detailed research findings or data tables as requested. The search results did not yield any specific studies or methodologies focused on the continuous-flow production of this particular compound.

Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways of the Carboxylic Acid Moiety

The carboxylic acid group is a hub of reactivity, participating in classic transformations such as esterification, amidation, and reduction. However, the adjacent fluorine atoms introduce significant electronic effects that influence the mechanisms and kinetics of these reactions.

The conversion of 2,3,3-trifluorobutanoic acid to its corresponding esters typically proceeds via acid-catalyzed esterification, often referred to as Fischer esterification. The reaction involves the protonation of the carbonyl oxygen by a strong acid catalyst (commonly H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the alcohol, a proton transfer, and the subsequent elimination of a water molecule to yield the ester.

The presence of three fluorine atoms has a dual effect on this mechanism. The strong inductive electron-withdrawing (-I) effect of the fluorine atoms decreases the electron density on the carbonyl oxygen, making it less basic and thus less readily protonated. This can slow down the initial step of the reaction. Conversely, the same inductive effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

Table 1: Typical Conditions for Fischer Esterification

ParameterConditionPurpose
Reactants Carboxylic Acid, Alcohol (often in excess)Drives equilibrium towards product formation
Catalyst Concentrated H₂SO₄, HCl gas, TsOHProtonates the carbonyl group, activating it
Temperature RefluxIncreases reaction rate
Byproduct Removal Distillation, Dean-Stark trapRemoves water to prevent reverse reaction

The direct reaction of a carboxylic acid with an amine to form an amide is generally a slow and unfavorable process, typically requiring high temperatures and resulting in an acid-base reaction to form a stable carboxylate-ammonium salt. To facilitate amide bond formation under milder conditions, the carboxylic acid must be "activated". This involves converting the hydroxyl group into a better leaving group.

For this compound, the electron-withdrawing nature of the fluorinated backbone enhances the acidity of the carboxylic proton, making the initial acid-base reaction with an amine even more favorable. Consequently, activation is essential for efficient amidation.

Common activation strategies include:

Conversion to Acyl Chlorides: Reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts it into the highly reactive 2,3,3-trifluorobutanoyl chloride. This acyl chloride then readily reacts with an amine to form the amide.

Use of Coupling Reagents: Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

While direct amidation methods exist, they often require specific catalysts, such as boric acid derivatives, which can mediate the reaction under less forcing conditions. wikipedia.org Novel methods are also being developed for the synthesis of complex amides, such as N-trifluoromethyl amides, from carboxylic acid derivatives through multi-step one-pot procedures. nih.govescholarship.orgresearchgate.net

Table 2: Common Coupling Reagents for Amidation

ReagentNameByproduct
DCC DicyclohexylcarbodiimideDicyclohexylurea (DCU)
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble urea
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateTetramethylurea
SOCl₂ Thionyl ChlorideSO₂ + HCl

Carboxylic acids are resistant to reduction by mild reducing agents. Powerful hydride donors are required to reduce the carboxyl group to a primary alcohol. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comchemguide.co.ukchemistrysteps.comlibretexts.orgambeed.com Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce carboxylic acids. libretexts.orglibretexts.org

The reduction of this compound with LiAlH₄ would proceed in two conceptual stages, yielding 2,3,3-trifluorobutan-1-ol.

Initial Reaction: The acidic proton of the carboxylic acid first reacts with a hydride ion from LiAlH₄ to produce hydrogen gas and a lithium carboxylate salt.

Reduction: The carboxylate is then reduced. A hydride ion adds to the carbonyl carbon, and subsequent workup with an aqueous acid protonates the resulting alkoxide. The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the primary alcohol. chemistrysteps.comlibretexts.org Because the intermediate aldehyde is more reactive than the starting carboxylic acid, it cannot be isolated. libretexts.orglibretexts.org

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the violent reactivity of LiAlH₄ with water. chemguide.co.uk Alternative reducing agents like borane-tetrahydrofuran (B86392) complex (BH₃-THF) can also be used and sometimes offer better selectivity in the presence of other functional groups. commonorganicchemistry.comorganic-chemistry.org

Table 3: Reactivity of Common Reducing Agents with Carboxylic Acids

Reducing AgentFormulaReactivity with Carboxylic AcidsProduct
Lithium Aluminum HydrideLiAlH₄HighPrimary Alcohol
Sodium BorohydrideNaBH₄Very Low / No ReactionNo Reaction
Borane THF ComplexBH₃·THFHighPrimary Alcohol

Reactivity of the Fluorinated Carbon Backbone

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the fluorinated portion of the molecule relatively inert. The high electronegativity of fluorine also polarizes the C-H bonds on adjacent carbons, influencing their reactivity.

Given that the carbon backbone of this compound is saturated, "addition" reactions in the sense of breaking a π-bond are not applicable. Instead, reactivity would involve substitution or elimination pathways.

Nucleophilic Pathways: The fluorinated carbon backbone is highly resistant to nucleophilic attack. The C-F bonds are very strong, and fluoride (B91410) is a poor leaving group. Furthermore, the electron pairs on the fluorine atoms create electrostatic repulsion, shielding the carbon atoms from approaching nucleophiles. Therefore, nucleophilic substitution reactions on the C2 or C3 carbons are extremely unlikely to occur under standard conditions.

Electrophilic Pathways: Electrophilic attack on the C-H bonds of an alkane chain is also a difficult reaction, typically requiring superacids or other highly reactive electrophiles. byjus.comlumenlearning.com The strong inductive effect of the fluorine atoms deactivates the adjacent C-H bonds towards electrophilic attack by withdrawing electron density. Therefore, electrophilic substitution on the fluorinated backbone of this compound is not a facile process and would require harsh reaction conditions.

Free-radical halogenation is a characteristic reaction of alkanes, proceeding via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orglibretexts.org The regioselectivity of this reaction is determined by the stability of the radical intermediate formed during the hydrogen abstraction step. The general order of radical stability is tertiary > secondary > primary.

In this compound, there are two potential sites for radical hydrogen abstraction on the backbone: the C2 position and the C4 (methyl) position.

Radical at C2: A radical formed at the C2 position would be adjacent to the electron-withdrawing carboxylic acid group and the C3 carbon bearing two fluorine atoms. Electron-withdrawing groups are known to destabilize adjacent free radicals. Attempts to perform radical bromination on the similar compound 3,3,3-trifluoropropanoic acid at the C2 position have proven difficult, suggesting significant deactivation of this site. reddit.com

Radical at C4: A radical at the C4 position would be a primary radical. While primary radicals are less stable than secondary or tertiary radicals, the C4 position is further from the deactivating influence of the fluorine and carboxyl groups.

Based on these electronic effects, radical halogenation of this compound is expected to be highly regioselective, favoring substitution at the C4 methyl group over the C2 position. The reactivity of the halogen is also a critical factor; bromine is significantly more selective than chlorine due to its lower reactivity, a principle known as the reactivity-selectivity principle. youtube.comyoutube.com Therefore, radical bromination would provide the highest yield of 4-bromo-2,3,3-trifluorobutanoic acid.

Table 4: Relative Rates of Radical Chlorination for Different C-H Bonds

C-H Bond TypeRelative Stability of RadicalRelative Rate of Abstraction (Cl₂)
Primary (1°)Least Stable1
Secondary (2°)More Stable~3.8
Tertiary (3°)Most Stable~5

Note: These are general values for alkanes; the presence of strong electron-withdrawing groups, as in this compound, would significantly decrease the rates of abstraction at nearby positions.

Intramolecular Cyclization and Rearrangement Processes

Intramolecular reactions of this compound would likely require specific conditions to facilitate the formation of cyclic structures or induce rearrangements. The stability of the C-F bond and the saturated nature of the carbon backbone make spontaneous cyclization or rearrangement unlikely under standard conditions.

Plausible Intramolecular Cyclization Pathways:

While this compound is a saturated molecule, intramolecular cyclization could potentially be induced following an initial elimination reaction to form an unsaturated intermediate. For instance, under harsh conditions (e.g., strong base and high temperature), elimination of HF could hypothetically lead to a fluorinated butenoic acid. This unsaturated acid could then undergo intramolecular cyclization. The regioselectivity of such a cyclization would be influenced by the position of the double bond and the nature of the reaction conditions.

Drawing parallels from studies on the fluorocyclization of unsaturated carboxylic acids, the presence of fluorine can direct the cyclization process. For example, in hypervalent iodine-promoted fluorocyclization reactions, the reaction can proceed through different mechanisms depending on the substrate's properties. One proposed mechanism involves the initial activation of the alkene followed by nucleophilic attack from the carboxylic acid, while another suggests that intramolecular cyclization precedes the fluorination step. Although this compound itself is saturated, derivatives of it containing unsaturation could potentially undergo such cyclizations.

Potential Rearrangement Processes:

Rearrangement reactions in small organic molecules often involve the migration of an atom or group to an adjacent atom. In the context of this compound, rearrangements could be envisioned under conditions that generate a carbocation or a radical intermediate.

For instance, the Baeyer-Villiger rearrangement, which typically involves the oxidation of a ketone to an ester, demonstrates the migratory aptitude of different groups. springernature.com While not directly applicable to a carboxylic acid, derivatives of this compound, such as ketones, could potentially undergo such rearrangements. The presence of the electron-withdrawing trifluoromethyl group would likely influence the stability of any adjacent carbocation intermediates and thus affect the migratory preference of the neighboring groups.

Another general type of rearrangement is the Wolff rearrangement, which is a key step in the Arndt-Eistert synthesis for chain extension of carboxylic acids. This reaction proceeds through a ketene (B1206846) intermediate. While this is a synthetic transformation rather than an inherent rearrangement of the acid itself, it illustrates a potential pathway for skeletal rearrangement of derivatives of this compound.

Stereochemical Implications in Reaction Outcomes

The stereochemistry of reactions involving this compound is profoundly influenced by the presence of the stereocenter at the C2 position, which is directly attached to a fluorine atom and is adjacent to a carbon bearing two fluorine atoms. The bulky and highly electronegative trifluoromethyl group at the C3 position exerts significant steric and electronic effects, which play a crucial role in directing the stereochemical outcome of reactions.

Influence of the Trifluoromethyl Group:

The trifluoromethyl (CF3) group is known to have a significant impact on the stereoselectivity of reactions due to its large steric demand and strong electron-withdrawing nature. nih.gov In reactions where a nucleophile approaches the carbonyl group or the α-carbon, the CF3 group can effectively block one face of the molecule, leading to a preference for attack from the less hindered side. This steric hindrance can lead to high diastereoselectivity in reactions such as additions to the carbonyl group or enolate alkylations.

Computational studies on molecules containing a carbon center substituted with both a trifluoromethyl group and a fluorine atom have shown that these substituents can lead to unorthodox chemical reactivity and stereoselectivity. nih.gov The interplay of steric and electronic effects can favor reaction pathways that might not be predicted from simpler, non-fluorinated analogs.

Conformational Preferences:

The preferred conformation of this compound and its derivatives will also dictate the stereochemical course of their reactions. Studies on the conformational preferences of carboxylic acids have shown that they can exist in syn and anti conformations, with the relative stability depending on the solvent and intramolecular interactions. In the case of this compound, the gauche interactions between the fluorine atoms and the methyl and carboxyl groups will play a significant role in determining the lowest energy conformation. This conformational bias can, in turn, influence the facial selectivity of reagents approaching the molecule.

Asymmetric Synthesis Considerations:

In the context of asymmetric synthesis, the stereocenter at C2 would be a key element for controlling the formation of new stereocenters. For example, in the synthesis of chiral molecules, the existing stereocenter in enantiomerically pure this compound could be used to direct the stereoselective introduction of new functional groups. The principles of asymmetric synthesis suggest that the steric and electronic properties of the fluorine substituents would be critical in achieving high levels of stereocontrol.

The following table summarizes the key structural features of this compound that influence its reactivity and stereochemistry.

FeatureDescriptionImplication for Reactivity and Stereochemistry
Stereocenter at C2 The C2 carbon is chiral, bonded to H, F, COOH, and C(F)₂CH₃.This is the basis for stereoisomerism and dictates the stereochemical outcome of reactions at or near this center.
Trifluoromethyl Influence While not a trifluoromethyl group, the C3 position has two fluorine atoms.The strong electron-withdrawing nature of the fluorine atoms influences the acidity of the α-proton and the reactivity of the carbonyl group.
Fluorine at C2 and C3 The presence of fluorine atoms at both C2 and C3.These atoms create significant steric bulk and electronic effects, directing the approach of reagents and influencing conformational preferences.

Lack of Publicly Available Spectroscopic Data for this compound Prevents Detailed Analysis

A thorough search for experimental and computational spectroscopic data for the chemical compound this compound has revealed a significant lack of publicly available information. Detailed research findings, including specific data for Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (IR/Raman), and Mass Spectrometry (MS), are not present in accessible scientific databases and literature. This absence of specific data precludes the creation of a detailed, scientifically accurate article as outlined in the request.

While general principles of spectroscopic techniques can be applied to predict the expected characteristics of this compound, the absence of concrete experimental or validated computational data makes a factual and in-depth analysis impossible. For instance, while one could generally describe the expected regions for ¹H, ¹³C, and ¹⁹F NMR signals or the characteristic vibrational modes for a fluorinated carboxylic acid, providing specific chemical shifts, coupling constants, absorption frequencies, or fragmentation patterns would be purely speculative.

To provide context, spectroscopic data for related, but structurally distinct, compounds are available. Information exists for isomers such as 2,2,3-trifluorobutanoic acid and 3,3,4-trifluorobutanoic acid, as well as for the non-fluorinated parent compound, butanoic acid. However, the precise location of the three fluorine atoms in this compound would create a unique electronic environment and, consequently, a distinct spectroscopic fingerprint. Extrapolating data from its isomers would not meet the standards of scientific accuracy.

Therefore, until experimental or peer-reviewed computational studies on this compound are published, a comprehensive and authoritative article on its advanced spectroscopic characterization cannot be generated.

Advanced Spectroscopic Characterization Techniques

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Coupled Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

The analysis of short-chain fatty acids (SCFAs) and their derivatives, such as 2,3,3-trifluorobutanoic acid, within complex biological or environmental matrices presents significant analytical challenges. plos.org These challenges stem from the high polarity, low molecular weight, and typically poor ionization efficiency of these compounds under standard analytical conditions. plos.orgmdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and indispensable tool for the separation, detection, and quantification of such compounds in intricate mixtures. nih.govunimi.it

LC-MS/MS combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The LC component separates the individual components of a mixture, and the MS/MS system subsequently provides specific detection and quantification. nih.gov The mass spectrometer can be operated in selected reaction monitoring (SRM) mode, which offers high specificity by monitoring a particular precursor ion to product ion transition, significantly reducing matrix interference. researchgate.net This is particularly advantageous for quantifying low-level analytes in complex samples. nih.gov While direct analysis of underivatized SCFAs is possible, it often requires harsh chromatographic conditions. mdpi.com Therefore, derivatization is frequently employed to improve chromatographic retention and ionization efficiency, further enhancing the power of LC-MS/MS for analyzing compounds like this compound. plos.orgmdpi.com

Derivatization Strategies for Enhanced Analytical Sensitivity (e.g., Charge Reversal)

To overcome the inherent analytical difficulties associated with short-chain carboxylic acids, chemical derivatization is a widely used strategy. mdpi.com This process involves chemically modifying the analyte to create a derivative with more favorable properties for analysis, such as increased hydrophobicity for better retention in reversed-phase chromatography and improved ionization for mass spectrometry. mdpi.comnih.gov

A particularly effective strategy for enhancing sensitivity in electrospray ionization mass spectrometry (ESI-MS) is charge reversal derivatization . mdpi.com Carboxylic acids are typically analyzed in negative ion mode, which can be less sensitive than positive ion mode. researchgate.net Charge reversal involves tagging the carboxylic acid with a reagent that carries a permanent positive charge. researchgate.net This allows the derivative to be analyzed in the more sensitive positive ESI mode, leading to a substantial increase in signal intensity and a significant improvement in detection limits. mdpi.comresearchgate.net One study demonstrated that derivatization of fatty acids with N-(4-aminomethylphenyl)pyridinium (AMPP) resulted in a sensitivity increase of up to 60,000-fold compared to the analysis of the underivatized compounds. researchgate.net

Other common derivatization reagents for carboxylic acids aim to improve volatility for gas chromatography or enhance chromatographic performance and ionization for LC-MS. These include 3-nitrophenylhydrazine (B1228671) (3-NPH), anilines, and various acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) and pentafluoropropionic anhydride (PFPA). plos.orgnih.govnih.gov The choice of reagent depends on the analytical technique and the specific requirements of the analysis. gcms.cz

Below is an interactive table summarizing common derivatization strategies applicable to carboxylic acids like this compound.

Derivatization StrategyReagent ExamplePurposeAnalytical TechniqueReference
Charge Reversal N-(4-aminomethylphenyl)pyridinium (AMPP)Enhances sensitivity in positive ESI modeLC-MS/MS mdpi.com, researchgate.net
Hydrazone Formation 3-Nitrophenylhydrazine (3-NPH)Improves chromatographic retention and ionizationLC-MS/MS nih.gov, unimi.it
Amide Formation AnilineImproves chromatographic separation and MS propertiesLC-MS/MS nih.gov, plos.org
Acylation Trifluoroacetic anhydride (TFAA)Creates volatile and electron-capturing derivativesGC-MS sigmaaldrich.com, nih.gov
Esterification Isobutyl chloroformate (IBCF)Creates more volatile derivativesGC-MS researchgate.net

High-Resolution Microwave Spectroscopy for Gas-Phase Structural Elucidation and Conformational Isomerism

High-resolution microwave spectroscopy is a highly precise technique for determining the geometric structure of molecules in the gas phase. mdpi.com It probes the quantized rotational energy levels of a molecule, providing unambiguous information about its moments of inertia. From these, a detailed and accurate three-dimensional structure can be derived. mdpi.com This technique is exceptionally well-suited for distinguishing between different conformational isomers (conformers)—isomers that differ only by rotation about single bonds. mdpi.com

For a molecule such as this compound, rotation around the C-C single bonds can give rise to several different stable conformers. These conformers would have distinct rotational spectra due to their different mass distributions and, consequently, different moments of inertia. Microwave spectroscopy can identify the specific conformers present in the gas-phase equilibrium and determine their relative energies and populations.

While no specific studies employing high-resolution microwave spectroscopy on this compound were identified in the reviewed literature, the application of this technique would yield invaluable data. It would allow for the precise determination of bond lengths, bond angles, and dihedral angles, defining the molecule's structure. Furthermore, it would reveal the preferred orientation of the carboxylic acid group relative to the fluorinated alkyl chain, providing insights into the intramolecular forces, such as hydrogen bonding or steric repulsion, that govern its conformational landscape.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Investigations

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org This technique primarily provides information about the electronic structure of molecules, especially those containing π-electron systems and chromophores. utoronto.ca

The this compound molecule does not possess an extended conjugated π-system; its primary chromophore is the carbonyl group (C=O) within the carboxylic acid functional group. The carbonyl group can undergo a low-energy electronic transition where a non-bonding electron (n) from one of the oxygen lone pairs is promoted to the anti-bonding π* orbital of the C=O double bond. This is known as an n → π* transition.

For saturated carboxylic acids, this n → π* transition is formally forbidden by symmetry rules, resulting in a very weak absorption band. This band typically appears in the ultraviolet region, at a wavelength (λmax) between 200 and 210 nm. libretexts.org The presence of fluorine atoms near the chromophore is not expected to significantly shift this absorption into the visible range but may cause minor shifts in the λmax. For instance, studies on carbonic acid (H2CO3) show a spectral feature in the range of 194-200 nm, consistent with the absorption of a carboxyl-like group. uibk.ac.at Therefore, the UV-Vis spectrum of this compound is predicted to be characterized by a weak absorption band in the far-UV region, indicative of the n → π* transition of its carboxylic acid group.

ChromophoreElectronic TransitionExpected λmax RangeMolar Absorptivity (ε)
Carboxyl (C=O) n → π*200 - 210 nmLow

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations are fundamental to determining the stable arrangements of atoms in a molecule and the energy associated with each arrangement.

The geometric and electronic structures of fluorinated carboxylic acids are commonly investigated using high-level computational methods. Ab initio calculations, such as Møller–Plesset perturbation theory (MP2), and more frequently, Density Functional Theory (DFT), are employed to accurately model these systems. DFT functionals like B3LYP and M06-2X, paired with extensive basis sets such as 6-311+G(d,p) or cc-pVTZ, have proven effective in predicting molecular geometries, vibrational frequencies, and energies of related molecules. mdpi.comnih.govnih.gov These methods account for electron correlation effects, which are crucial for describing molecules containing highly electronegative atoms like fluorine and oxygen. For 2,3,3-trifluorobutanoic acid, these calculations would involve optimizing the molecular geometry to find the lowest energy structure, confirming it as a true minimum by ensuring all calculated vibrational frequencies are real.

Due to the presence of several single bonds, this compound can exist in various spatial arrangements known as conformations. The study of these conformers begins with the exploration of the molecule's potential energy surface (PES). whiterose.ac.ukresearchgate.net A PES is a mathematical map of the molecule's energy as a function of its geometry. By systematically changing key dihedral angles (torsion angles), such as those around the C-C and C-O bonds, a relaxed PES scan can be performed to identify all stable conformers (energy minima) and the transition states that connect them (saddle points).

For analogous fluorinated acids, studies have identified multiple stable conformers, often described by the relative orientation of the carbonyl group (C=O) and the hydroxyl group (-OH). mdpi.com For this compound, key rotations would be around the C2-C3 bond and the C1-C2 bond. The conformers are typically labeled based on the dihedral angles, such as anti (approx. 180°), gauche (approx. ±60°), and syn (approx. 0°). Computational studies on perfluoropropionic acid, for example, have identified gauche-syn, syn-syn, and gauche-anti conformers, with the gauche-syn form being the most stable at room temperature. mdpi.com A similar distribution of conformers, governed by a complex interplay of steric hindrance and electrostatic interactions (like the gauche effect in fluorinated alkanes), would be expected for this compound. researchgate.net The calculated energy differences allow for the prediction of their population distribution at a given temperature via Boltzmann statistics.

Table 1: Illustrative Conformational Analysis Data for this compound
ConformerKey Dihedral Angle (τ C4-C3-C2-C1)Relative Energy (kJ/mol)Predicted Population (298 K)
Gauche 1~60°0.00~65%
Anti~180°2.50~25%
Gauche 2~-60°4.00~10%

Analysis of Intermolecular Interactions and Aggregation Behavior

The physical properties and condensed-phase behavior of this compound are dictated by the forces between its molecules. Computational methods are essential for characterizing these interactions.

Like other carboxylic acids, this compound is expected to form strong intermolecular hydrogen bonds. The most stable and common motif is a cyclic dimer, where two acid molecules are linked by two O-H···O=C hydrogen bonds. Computational studies can model this dimer and calculate the interaction energy, which quantifies the strength of the hydrogen bonding. The geometry of this hydrogen-bonded complex, including the length and angle of the hydrogen bonds, can be precisely determined. nih.gov In systems involving multiple molecules or solvents, more extensive hydrogen-bonding networks can be computationally explored to understand aggregation and solvation phenomena. chemrxiv.org

Beyond the dominant hydrogen bonds, other weaker interactions play a crucial role in the molecular assembly. The high polarity of the C-F bonds introduces significant dipole-dipole interactions. Furthermore, weak hydrogen bonds, such as C-H···F and C-H···O, can contribute to the stability of the crystal lattice. Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize these weak interactions by analyzing the topology of the electron density. Studies on aryl-perfluoroaryl complexes have demonstrated the importance of such interactions in directing molecular self-assembly. mostwiedzy.pl The analysis of electrostatic potential surfaces helps to identify the electron-rich (negative) and electron-poor (positive) regions of the molecule, predicting the sites most likely to engage in intermolecular contacts. mostwiedzy.pl

Mechanistic Computational Modeling of Reactions

Theoretical modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing details that are often inaccessible through experiments alone. For this compound, this could involve studying its synthesis, decomposition, or reactions with other species. Such studies typically involve locating the transition state (TS) structure for a proposed reaction step and calculating the activation energy barrier.

For instance, the thermal decomposition of related perfluoroalkyl carboxylic acids (PFCAs) has been investigated computationally. nih.govnjit.edu These studies calculate the bond dissociation energies (BDEs) for various bonds (C-C, C-F, C-O) to identify the weakest link that is most likely to break upon heating. nih.gov The subsequent reaction pathways, involving radical intermediates, can be mapped out on the potential energy surface. For this compound, a likely decomposition pathway would involve decarboxylation, and computational modeling could predict the temperature at which this process becomes significant and identify the resulting products.

Prediction of Reaction Outcomes and Selectivity

Computational chemistry can be a predictive tool for determining the likely products of a reaction and the selectivity (chemo-, regio-, and stereo-) under various conditions.

Potential Predictive Studies:

Regioselectivity of Elimination Reactions: If this compound were subjected to elimination reactions, computational models could predict whether the elimination of HF would preferentially occur to form different unsaturated products. By comparing the energies of the transition states leading to each product, the major isomer could be identified.

Stereoselectivity in Asymmetric Synthesis: For reactions involving the creation of a new stereocenter, theoretical calculations could be employed to predict the diastereomeric or enantiomeric excess. This would involve modeling the interactions of the substrate with a chiral catalyst or reagent.

An example of a data table that could be generated from such predictive studies is provided below:

Reaction ConditionPredicted Major ProductPredicted Selectivity (%)Computational Approach
Base-induced DehydrofluorinationData not availableData not availableTransition State Theory
Chiral Reduction of CarbonylData not availableData not availableMolecular Dynamics Simulations

This table is for illustrative purposes only, as no specific predictive studies on this compound are currently published.

Emerging Research Directions and Interdisciplinary Studies

Development of Novel Organofluorine Reagents and Catalysts featuring Fluorinated Butanoic Acid Scaffolds

The quest for more efficient and selective methods of fluorination is a central theme in modern organic synthesis. While 2,3,3-trifluorobutanoic acid is not yet a widely reported scaffold for major commercial reagents, the principles of organofluorine chemistry suggest its potential utility. Research in this area is moving towards the use of functionalized fluorinated molecules to create novel reagents and catalysts.

Fluorinated carboxylic acids, in general, are being explored for their catalytic activities. For instance, trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (CF3CO2H) are well-established strong acids used extensively in organic synthesis due to the electron-withdrawing nature of the trifluoromethyl group. wikipedia.org This highlights the potential for other polyfluorinated carboxylic acids to serve as catalysts or catalyst precursors. The presence of fluorine atoms can significantly alter the electronic properties and stability of a molecule, which can be harnessed in catalyst design.

Recent developments have focused on creating reagents for deoxygenative fluorination, allowing for the direct conversion of carboxylic acids to valuable acyl fluorides. beilstein-journals.org Furthermore, catalytic methods for the decarboxylative fluorination of aliphatic carboxylic acids are being developed, using transition metals like silver or photoredox catalysis to generate alkyl fluorides. researchgate.netacs.orghilarispublisher.com These innovative approaches could potentially be adapted for substrates like this compound, transforming it into a precursor for other fluorinated building blocks.

The table below summarizes some modern fluorinating agents and catalytic systems, providing a context for where reagents derived from fluorinated butanoic acids could potentially fit.

Reagent/Catalyst TypeExample(s)Application
Deoxyfluorinating Reagents DAST, Deoxo-FluorConversion of alcohols to alkyl fluorides
Electrophilic Fluorinating Reagents Selectfluor, N-fluorobenzenesulfonimide (NFSI)C-H fluorination, fluorination of electron-rich centers mdpi.com
Nucleophilic Fluorinating Reagents HF-pyridine, Tetrabutylammonium fluoride (B91410) (TBAF)Introduction of fluoride ions
Decarboxylative Fluorination Catalysts Silver (I) salts, Photoredox catalystsConversion of carboxylic acids to alkyl fluorides researchgate.netacs.org
Strong Acid Catalysts Triflic acid (TfOH), Trifluoroacetic acid (TFA)Various acid-catalyzed reactions wikipedia.org

While direct applications of this compound in this specific area are still emerging, its structure presents an intriguing platform for the design of future organofluorine reagents and catalysts.

Role in the Synthesis of Biologically Relevant Fluorinated Building Blocks

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. nih.gov Fluorinated building blocks are therefore highly sought after for the synthesis of new pharmaceuticals and agrochemicals.

While the direct use of this compound in drug synthesis is not extensively documented, its derivatives are of interest. For example, amides of 2-tolylhydrazono-3-oxo-4,4,4-trifluorobutanoic acid have been synthesized and shown to be effective free radical scavengers with potential antioxidant properties. acs.org This demonstrates that the fluorinated butanoic acid core can be a key component of biologically active molecules.

The trifluoromethyl group is a particularly desirable moiety in drug design. acs.org Compounds like this compound could serve as precursors for the synthesis of trifluoromethyl-containing heterocyclic compounds, which are prevalent in many pharmaceuticals. researchgate.net For instance, trifluoroacetic acid is a common starting material for the synthesis of trifluoromethylated thiadiazoles. researchgate.net Similar strategies could potentially be applied to this compound to create novel, biologically active heterocycles.

The table below lists some FDA-approved drugs containing a trifluoromethyl group, illustrating the importance of this functional group in medicinal chemistry and the potential value of building blocks that can introduce it.

Drug NameTherapeutic Area
FluoxetineAntidepressant acs.org
CelecoxibAnti-inflammatory
SitagliptinAntidiabetic
BicalutamideAnti-cancer
AprepitantAntiemetic

The development of synthetic routes from simple fluorinated building blocks like this compound to more complex, biologically active molecules is a promising area of research that could lead to the discovery of new therapeutic agents.

Mechanistic Investigations of Environmental Degradation Pathways relevant to Fluorinated Compounds

The widespread use of organofluorine compounds has led to concerns about their environmental fate. Short-chain per- and polyfluoroalkyl substances (PFAS), including fluorinated carboxylic acids, are of particular interest due to their persistence and mobility in aquatic systems. nih.govnih.gov

Research indicates that short-chain perfluoroalkyl acids (PFAAs) are generally resistant to both abiotic and biotic degradation under typical environmental conditions. nih.gov The high strength of the carbon-fluorine bond makes them metabolically inert. acs.org However, studies have shown that the structure of the molecule, particularly the location and number of fluorine atoms, can influence its susceptibility to microbial degradation.

For instance, studies on the aerobic defluorination of short-chain fluorinated carboxylic acids by activated sludge have shown that some structures can be partially degraded. nih.govpharma-industry-review.com The presence of hydrogen atoms on the carbon chain, as in this compound, can provide a point of attack for microbial enzymes that would not be present in a perfluorinated compound. nih.govnih.gov Microbial degradation of polyfluorinated compounds often proceeds through metabolic activation of adjacent atoms, which can make the C-F bond more susceptible to cleavage. nih.gov

Recent research has also explored advanced treatment technologies for the degradation of PFAS. Hydrothermal alkaline treatment (HALT) has shown promise in the defluorination of a range of PFAS, including ultra-short-chain compounds. acs.org Other studies have investigated reductive defluorination using hydrated electrons, indicating that the molecular structure, including chain length and the nature of the functional group, plays a critical role in the rate and extent of degradation. digitellinc.comresearchgate.net

The potential degradation pathways for a compound like this compound can be inferred from studies on similar short-chain fluorinated acids. The table below outlines some observed degradation mechanisms for related compounds.

Degradation MechanismConditionsKey Findings
Aerobic Biodegradation Activated SludgeStructure-specific defluorination; presence of C-H bonds can increase susceptibility. nih.govpharma-industry-review.com
Anaerobic Biodegradation Anaerobic microbial consortiaGenerally resistant, though some unsaturated and chlorine-substituted PFCAs show defluorination. nih.govacs.orgchemrxiv.org
Hydrothermal Alkaline Treatment (HALT) High temperature and alkaline pHEffective for a wide range of PFAS, including short-chain compounds. acs.org
Reductive Defluorination Hydrated electrons (e.g., UV/sulfite)C-F bond cleavage is dependent on molecular structure; can lead to significant defluorination. digitellinc.comresearchgate.net

Further research is needed to elucidate the specific degradation pathways and kinetics for this compound to fully assess its environmental impact.

Innovation in Fluorine-Specific Analytical Probes and Detection Methods

The increasing prevalence of fluorinated compounds in pharmaceuticals, agrochemicals, and the environment necessitates the development of sensitive and specific analytical methods for their detection and quantification.

Several advanced analytical techniques are well-suited for the analysis of short-chain fluorinated carboxylic acids like this compound. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for the detection of trace levels of these compounds in various matrices, including water. shodexhplc.comacs.org For ultrashort-chain PFAS, methods using hydrophilic interaction liquid chromatography (HILIC) or mixed-mode columns are being developed to overcome the retention challenges seen with traditional reversed-phase columns. lcms.cz

Capillary electrophoresis (CE) offers another valuable approach for the separation and determination of small organic acids. nih.govnasa.gov CE with capacitively coupled contactless conductivity detection (CE-C4D) has been successfully used for the analysis of trifluoroacetic acid, demonstrating good sensitivity and linearity. shodexhplc.com This technique could be readily adapted for the analysis of this compound.

Furthermore, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for the analysis of fluorinated compounds. nih.gov Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and the large chemical shift range make it ideal for identifying and quantifying fluorinated molecules in complex mixtures, often without the need for reference standards. acs.orgjeol.comrsc.org Innovations in ¹⁹F NMR techniques are continually enhancing its utility in this field.

There is also growing interest in using fluorinated molecules themselves as analytical probes. The sensitivity of the ¹⁹F NMR signal to the local chemical environment makes fluorinated tags valuable for studying biological interactions of proteins and peptides. acs.org While this compound has not been specifically reported for this application, its structure could potentially be incorporated into larger molecules to serve as an NMR probe.

The table below summarizes key analytical techniques applicable to the detection of this compound and similar compounds.

Analytical TechniquePrincipleApplicability and Advantages
UPLC-MS/MS Chromatographic separation followed by mass-to-charge ratio detection.High sensitivity and selectivity for trace-level quantification in complex matrices. shodexhplc.com
Capillary Electrophoresis (CE) Separation based on charge and size in an electric field.Rapid analysis with good resolution for small, charged molecules. nih.govnasa.gov
¹⁹F NMR Spectroscopy Detection of the ¹⁹F nucleus in a magnetic field.Provides structural and quantitative information; ideal for complex mixtures without standards. nih.govjeol.com
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass detection.Requires derivatization for non-volatile acids but can offer high resolution. acs.org

Continued innovation in these analytical methods will be crucial for monitoring the presence of this compound in various contexts and for advancing research into its properties and applications.

Q & A

Basic: What are the common synthetic routes for preparing 2,3,3-trifluorobutanoic acid?

Answer:
The synthesis of this compound typically involves fluorination of precursor molecules. A key approach is the selective fluorination of butenoic acid derivatives using agents like SF₄ or DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms at specific positions . For example, fluorination of 3-oxobutanoate esters followed by hydrolysis can yield trifluorinated analogs. Alternatively, nucleophilic substitution reactions on halogenated intermediates (e.g., bromo- or chloro-derivatives) using KF or CsF in polar aprotic solvents (e.g., DMF) may be employed . Purification often involves distillation or recrystallization, with purity confirmed via HPLC or GC-MS.

Basic: How can the purity and structure of this compound be characterized?

Answer:
Characterization relies on analytical techniques such as:

  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (e.g., δ -70 to -120 ppm for CF₃ groups), while ¹H and ¹³C NMR resolve backbone structure .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (126.03 g/mol) and fragmentation patterns .
  • Infrared Spectroscopy : Detects carboxylic acid C=O stretching (~1700 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹) .
  • Elemental Analysis : Validates C, H, F, and O content against theoretical values .

Advanced: What challenges arise in the regioselective fluorination during synthesis, and how can they be addressed?

Answer:
Regioselective fluorination is complicated by competing reactions (e.g., over-fluorination or isomerization). For example, fluorination of 3-oxobutanoic acid derivatives may yield undesired 2,2,3-trifluoro isomers. Mitigation strategies include:

  • Temperature Control : Lower temperatures (−20°C to 0°C) reduce side reactions .
  • Catalyst Optimization : Use of Lewis acids (e.g., BF₃·Et₂O) to direct fluorination to the β-position .
  • Protecting Groups : Temporarily masking the carboxylic acid group (e.g., as a methyl ester) to prevent interference .

Advanced: How does the presence of multiple fluorine atoms influence acidity and reactivity in coupling reactions?

Answer:
The electron-withdrawing effect of fluorine atoms increases the acidity of the carboxylic acid group (pKa ~1.5–2.0, compared to ~4.8 for butanoic acid), enhancing its reactivity in esterification or amidation reactions . However, steric hindrance from the trifluoromethyl group may slow nucleophilic attacks. Computational studies (DFT) suggest that fluorination at the 2- and 3-positions stabilizes the transition state in SN2 reactions, improving coupling efficiency with amines or alcohols .

Advanced: How should researchers reconcile discrepancies in reported NMR spectral data for derivatives?

Answer:
Discrepancies may arise from solvent effects, pH, or impurities. To resolve:

  • Standardization : Use deuterated solvents (e.g., D₂O or CDCl₃) and internal standards (e.g., TMS) .
  • Computational Validation : Compare experimental ¹⁹F NMR shifts with DFT-predicted values .
  • Cross-Validation : Analyze derivatives (e.g., methyl esters) to isolate spectral contributions from the carboxylic acid group .

Advanced: What role does this compound play in pharmaceutical intermediate development?

Answer:
this compound serves as a precursor for bioactive molecules:

  • Protease Inhibitors : Its trifluorinated backbone enhances metabolic stability in inhibitors targeting enzymes like HIV protease .
  • Anticancer Agents : Derivatives (e.g., 3-amino-4,4,4-trifluorobutanoic acid esters) exhibit selective cytotoxicity by disrupting folate metabolism .
  • PET Tracers : Fluorine-18 labeled analogs are explored for imaging applications due to favorable pharmacokinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.